![molecular formula C12H11IN2 B13078223 iodomethane;9H-pyrido[3,4-b]indole](/img/structure/B13078223.png)
iodomethane;9H-pyrido[3,4-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “9H-Pyrido[3,4-b]indole compound with iodomethane (1:1)” is a derivative of the indole family, specifically a pyridoindole. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The combination with iodomethane introduces a methyl group, potentially altering its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido[3,4-b]indole derivatives often involves multi-step processes. One common method includes the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole core . For the specific compound with iodomethane, an additional step of N-alkylation is required. This involves treating the indole derivative with iodomethane in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also gaining popularity due to better control over reaction parameters and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group introduced by iodomethane can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of various N-substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, indole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are also investigated for their antimicrobial and anticancer properties .
Medicine
Medically, indole derivatives are explored for their therapeutic potential in treating diseases like cancer, neurological disorders, and infections .
Industry
Industrially, these compounds are used in the synthesis of dyes, pigments, and as intermediates in the production of pharmaceuticals .
Mécanisme D'action
The mechanism of action for 9H-Pyrido[3,4-b]indole derivatives often involves interaction with biological macromolecules like proteins and nucleic acids. The methyl group introduced by iodomethane can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. These compounds can inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands .
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Pyrido[3,4-b]indole: The parent compound without the methyl group.
1-Methyl-9H-pyrido[3,4-b]indole: Another methylated derivative but with the methyl group at a different position.
9H-Pyrido[3,4-b]indole-3-carboxylic acid: A carboxylated derivative with different reactivity and applications.
Uniqueness
The uniqueness of the 9H-Pyrido[3,4-b]indole compound with iodomethane lies in its enhanced reactivity due to the methyl group. This modification can significantly alter its chemical and biological properties, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C12H11IN2 |
|---|---|
Poids moléculaire |
310.13 g/mol |
Nom IUPAC |
iodomethane;9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C11H8N2.CH3I/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;1-2/h1-7,13H;1H3 |
Clé InChI |
UESJCVAINSREHL-UHFFFAOYSA-N |
SMILES canonique |
CI.C1=CC=C2C(=C1)C3=C(N2)C=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


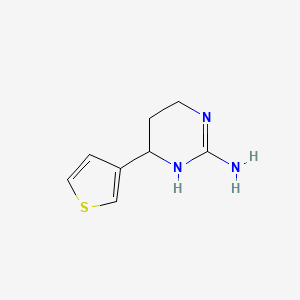


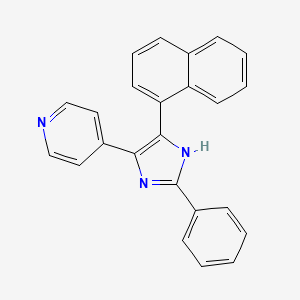
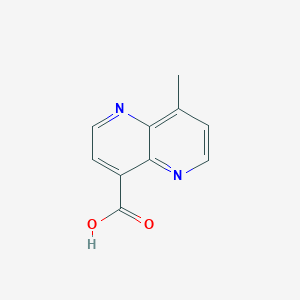
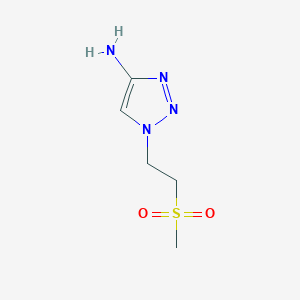
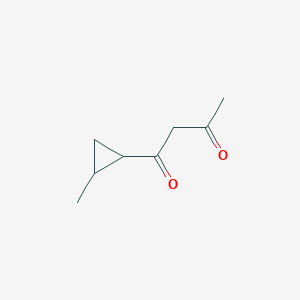
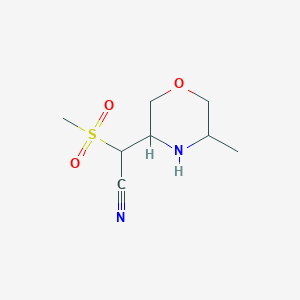
![1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine](/img/structure/B13078202.png)
![Tribenzo[a,c,h]phenazine](/img/structure/B13078205.png)
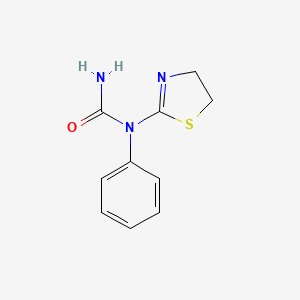

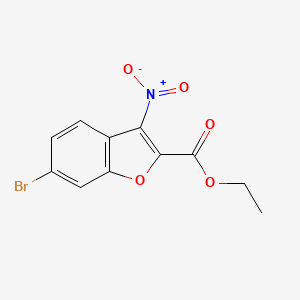
![Methyl 8-((benzo[d]thiazol-2-ylthio)methyl)-4,4-dimethylthiochroman-7-carboxylate 1,1-dioxide](/img/structure/B13078214.png)
